H-Dap(Boc)-OBzl.HCl

Vue d'ensemble

Description

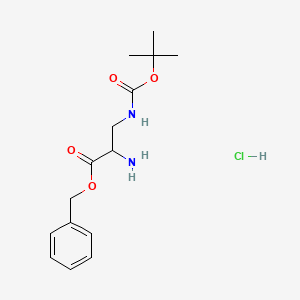

H-Dap(Boc)-OBzl.HCl, also known as Nα-Boc-Nβ-benzyl-L-2,3-diaminopropionic acid hydrochloride, is a derivative of diaminopropionic acid. This compound is commonly used in peptide synthesis due to its protective groups, which help in the selective deprotection and coupling of amino acids.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Dap(Boc)-OBzl.HCl typically involves the protection of the amino groups of diaminopropionic acid. The process begins with the protection of the α-amino group using tert-butoxycarbonyl (Boc) and the β-amino group using benzyl (Bzl). The hydrochloride salt is then formed to enhance the stability and solubility of the compound.

Protection of α-amino group: The α-amino group of diaminopropionic acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Protection of β-amino group: The β-amino group is protected using benzyl chloride in the presence of a base.

Formation of hydrochloride salt: The protected diaminopropionic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

H-Dap(Boc)-OBzl.HCl undergoes various chemical reactions, including:

Deprotection Reactions: The Boc and Bzl groups can be selectively removed under acidic conditions to yield the free diaminopropionic acid.

Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while hydrogenation in the presence of a palladium catalyst is used to remove the Bzl group.

Coupling: DCC or DIC in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is used for coupling reactions.

Major Products

The major products formed from these reactions include free diaminopropionic acid and its coupled peptides, which are used in various biochemical applications.

Applications De Recherche Scientifique

H-Dap(Boc)-OBzl.HCl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.

Bioconjugation: It is used in the conjugation of peptides with other biomolecules for targeted drug delivery and diagnostic applications.

Biochemical Studies: The compound is used in the study of enzyme-substrate interactions and protein-protein interactions.

Mécanisme D'action

The mechanism of action of H-Dap(Boc)-OBzl.HCl involves its role as a protected amino acid derivative in peptide synthesis. The protective groups (Boc and Bzl) prevent unwanted side reactions during the synthesis process. Upon selective deprotection, the free amino groups can participate in peptide bond formation, allowing for the synthesis of complex peptides and proteins.

Comparaison Avec Des Composés Similaires

H-Dap(Boc)-OBzl.HCl is unique due to its dual protective groups, which provide selective deprotection options. Similar compounds include:

Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid: This compound uses fluorenylmethyloxycarbonyl (Fmoc) as the β-amino protective group.

Nα-Boc-Nβ-Cbz-L-2,3-diaminopropionic acid: This compound uses carbobenzyloxy (Cbz) as the β-amino protective group.

Nα-Boc-L-2,3-diaminopropionic acid: This compound has only the Boc protective group on the α-amino group.

The choice of protective groups depends on the specific requirements of the peptide synthesis process, such as the need for selective deprotection and the stability of the intermediates.

Activité Biologique

H-Dap(Boc)-OBzl.HCl, a hydrochloride salt of a protected amino acid derivative, is primarily utilized in peptide synthesis. This compound is notable for its role as a building block in the development of peptides that exhibit various biological activities. The following sections will detail its biological activity, synthesis, and case studies highlighting its applications.

Chemical Structure and Properties

This compound features two protective groups: the tert-butyloxycarbonyl (Boc) group at the alpha-amino position and the benzyl (Bzl) group at the side-chain amino position. These protective groups are crucial for selective reactions during peptide synthesis, allowing chemists to avoid unwanted side reactions while facilitating complex syntheses.

| Property | Description |

|---|---|

| Molecular Formula | C₁₃H₁₈ClN₂O₃ |

| Molecular Weight | 286.75 g/mol |

| Boc Group Stability | Stable under various conditions; easily removed with piperidine. |

| Bzl Group Removal | Can be removed through hydrogenolysis or palladium-catalyzed reactions. |

Biological Activity

The biological activity of this compound is linked to its role in synthesizing peptides that can exhibit diverse functions, including:

- Neuroprotection: Peptides derived from 2,4-diaminobutyric acid (Dap) have been studied for their potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.

- Immune Modulation: Certain peptides synthesized from this compound have shown promise in modulating immune responses, making them candidates for applications in immunotherapy and vaccine development.

- Anticancer Properties: Research indicates that peptides containing Dap residues may possess anticancer activity, potentially serving as therapeutic agents in cancer treatment.

Synthesis of this compound

The synthesis of this compound typically involves several steps, including protection of the amino groups and subsequent coupling reactions to form peptide bonds. The use of orthogonal protecting groups allows for selective deprotection at different stages of synthesis.

Synthesis Steps:

- Protection of Amino Groups: The Boc group is introduced to protect the alpha-amino group.

- Benzyl Protection: The side-chain amino group is protected using the benzyl group.

- Coupling Reactions: Peptide bonds are formed through coupling with other amino acids or peptide fragments.

- Deprotection: Selective removal of protecting groups to yield the final peptide product.

Case Study 1: Neuroprotective Peptides

A study explored the synthesis of neuroprotective peptides using this compound as a building block. The resulting peptides demonstrated significant neuroprotective effects in vitro against oxidative stress-induced neuronal cell death.

Case Study 2: Immune Modulation

Research highlighted the potential of peptides synthesized from this compound in modulating T-cell responses. These peptides were shown to enhance T-cell activation and proliferation, suggesting their utility in vaccine development.

Case Study 3: Anticancer Activity

In vitro assays evaluated the cytotoxicity of peptides derived from this compound against various cancer cell lines. Results indicated that certain peptide sequences exhibited significant inhibitory effects on tumor cell proliferation, supporting their potential as anticancer agents.

Propriétés

IUPAC Name |

benzyl 2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4.ClH/c1-15(2,3)21-14(19)17-9-12(16)13(18)20-10-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3,(H,17,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEKDOZSLRESFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)OCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.